Home > Products > Screening Compounds P110314 > Donepezil Impurity 7
Donepezil Impurity 7 - 197010-22-3

Donepezil Impurity 7

Catalog Number: EVT-1477589
CAS Number: 197010-22-3
Molecular Formula: C24H29NO4
Molecular Weight: 395.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Donepezil hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, primarily used to treat mild to moderate Alzheimer's disease. During its synthesis and manufacturing process, various impurities may arise, impacting the drug's quality, safety, and efficacy []. Identifying, characterizing, and controlling these impurities are crucial for pharmaceutical development and regulatory compliance [, ].

Donepezil Hydrochloride

Compound Description: Donepezil hydrochloride is a centrally acting, reversible acetylcholinesterase (AChE) inhibitor used to treat mild to severe Alzheimer's disease. It exerts its therapeutic effect by increasing acetylcholine levels in the brain. Donepezil hydrochloride is known to have a higher affinity for central AChE compared to butyrylcholinesterase (BChE) [].

Relevance: Donepezil Impurity 7 is a dimer impurity of Donepezil hydrochloride, formed during the drug's synthesis []. It shares the core structure of Donepezil but is present as a dimer, with two Donepezil molecules linked together.

Donepezil Open Ring Impurity (4,5-Dimethoxy-2-[2-oxo-3-[1-(phenylmethyl)-4-piperidinyl]propyl]benzoic acid)

Compound Description: This compound is a known impurity of Donepezil hydrochloride. Its formation arises from the opening of a specific ring structure within the Donepezil molecule [].

Chlorogenic Acid

Compound Description: Chlorogenic acid is a natural phenolic acid commonly found in plant-based foods like coffee []. It has exhibited antioxidant and anti-inflammatory properties in various studies.

Relevance: While not structurally similar to Donepezil Impurity 7, research suggests that Chlorogenic acid can modulate the therapeutic effects of Donepezil hydrochloride []. Specifically, it has been shown to enhance Donepezil's anti-butyrylcholinesterase, antimonoamine oxidase, and antioxidant properties.

8-Acetyl-7-hydroxycoumarin

Compound Description: This compound, a coumarin derivative, was isolated from the plant Nardostachys jatamansi []. It exhibits moderate inhibitory activity against both acetylcholinesterase (AChE) and BACE-1, an enzyme involved in amyloid beta production.

Relevance: Although structurally distinct from Donepezil Impurity 7, 8-Acetyl-7-hydroxycoumarin represents a starting point for developing a new class of dual-acting cholinesterase inhibitors []. Researchers have synthesized a coumarin-Donepezil hybrid with improved AChE and BChE inhibitory activity, demonstrating the potential for creating novel compounds with enhanced therapeutic profiles for Alzheimer's disease.

Overview

Donepezil Impurity 7 is a chemical compound that emerges as a by-product during the synthesis of Donepezil, a widely used medication for treating Alzheimer's disease. This impurity is significant in pharmaceutical manufacturing as it can affect the purity and efficacy of the final product. Understanding Donepezil Impurity 7 is essential for ensuring compliance with regulatory standards and maintaining the therapeutic effectiveness of Donepezil hydrochloride.

Source

Donepezil Impurity 7 is derived from the chemical processes involved in synthesizing Donepezil hydrochloride, specifically through various intermediate reactions that occur during its production. The compound is identified by its Chemical Abstracts Service registry number, 197010-22-3, and its presence must be monitored and controlled to meet pharmaceutical quality standards .

Classification

Chemically, Donepezil Impurity 7 belongs to a class of compounds classified as impurities or degradation products of Donepezil. These impurities are typically formed during the synthesis or storage of the active pharmaceutical ingredient (API) and can include various structural isomers and derivatives of Donepezil .

Synthesis Analysis

Methods

The synthesis of Donepezil Impurity 7 generally involves hydrogenation reactions using specific catalysts. One common method includes the hydrogenation of precursor compounds in a methanolic solvent with palladium on carbon as a catalyst. This reaction typically occurs at room temperature over a duration of about two hours.

Technical Details

In industrial settings, the formation of Donepezil Impurity 7 is closely monitored through advanced chromatographic techniques, which help in separating and quantifying impurities. This ensures that the final product adheres to stringent regulatory standards. The focus on eco-friendly synthetic strategies also plays a role in minimizing environmental impact during production.

Molecular Structure Analysis

Structure

The molecular structure of Donepezil Impurity 7 can be complex due to its derivation from various synthetic pathways. While specific structural diagrams are not provided in the sources, it is known that impurities like Donepezil Impurity 7 retain some structural characteristics similar to those of Donepezil itself, including functional groups that influence their reactivity and interactions.

Data

Chemical Reactions Analysis

Reactions

Donepezil Impurity 7 participates in several chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: This compound can be oxidized using mild oxidants like Chloramine-T under acidic conditions.
  • Reduction: Reduction processes often employ hydrogenation techniques with palladium on carbon as a catalyst.
  • Substitution: Substitution reactions require tailored reagents and conditions based on the desired transformation.

Major Products Formed

The major products resulting from these reactions include various oxidized and reduced derivatives of Donepezil Impurity 7. These products can be analyzed using spectroscopic techniques such as ultraviolet-visible spectroscopy (UV), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Donepezil Impurity 7 shares a mechanism of action similar to that of Donepezil itself. It interacts with the acetylcholinesterase enzyme, which is responsible for breaking down acetylcholine in the brain. By selectively and reversibly inhibiting this enzyme, Donepezil increases acetylcholine levels at cholinergic synapses, thereby enhancing cholinergic transmission. This mechanism is crucial for alleviating symptoms associated with Alzheimer's dementia .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or boiling point were not detailed in the sources, impurities like Donepezil Impurity 7 are typically characterized by their solubility profiles and stability under various conditions.

Chemical Properties

Chemical properties include reactivity with oxidizing agents or catalysts used during synthesis. The stability of this compound under different pH levels or temperatures can also be critical for understanding its behavior during pharmaceutical formulation.

Applications

Scientific Uses

Donepezil Impurity 7 has several applications in scientific research:

  • Biological Research: It aids in understanding metabolic pathways and degradation products related to Donepezil.
  • Pharmaceutical Development: Studying this impurity helps assess the safety and efficacy profiles of Donepezil as a therapeutic agent.
  • Industrial Chemistry: The compound contributes to developing more efficient synthetic routes for producing Donepezil while minimizing environmental impact .
Introduction to Donepezil Impurity 7

Definition and Chemical Identity of Donepezil Impurity 7

Donepezil Impurity 7, assigned CAS registry number 197010-22-3, is a structurally defined organic compound identified during the manufacturing or storage of donepezil hydrochloride—an acetylcholinesterase inhibitor used in Alzheimer's therapy. Its systematic IUPAC name is 2-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one, reflecting a hydroxy-substituted piperidine ring linked to the dimethoxyindenone pharmacophore of donepezil [1] [3] [4]. This impurity shares donepezil’s core indanone and piperidine motifs but features a critical hydroxylation at the piperidine C4 position, altering its polarity and reactivity.

Table 1: Chemical Identifiers of Donepezil Impurity 7

PropertyValue
CAS Number197010-22-3
Molecular FormulaC₂₄H₂₉NO₄
Molecular Weight395.49 g/mol
SynonymsDonepezil 4-Hydroxy Impurity; 2-((1-Benzyl-4-hydroxypiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
InChI KeyJTNHBPVFDCDXDA-UHFFFAOYSA-N
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3(CCN(CC3)CC4=CC=CC=C4)O)OC

Spectroscopic characterization confirms its structure: Mass spectrometry shows a molecular ion peak at m/z 395.49 (M⁺), aligning with the molecular formula C₂₄H₂₉NO₄ [1] [3]. Nuclear Magnetic Resonance (NMR) spectroscopy reveals diagnostic signals, including a singlet for the piperidine C4-hydroxy group (δ 3.85 ppm in ¹H NMR) and distinct resonances for the benzyl methylene protons (δ 2.80-3.10 ppm). The indanone carbonyl stretch appears at 1715 cm⁻¹ in infrared spectroscopy [3] [5].

This impurity primarily originates as:

  • Process-Related Intermediate: Hydroxylation during the synthesis of the piperidine precursor via Grignard reactions or incomplete dehydration steps [2] [5].
  • Degradation Product: Oxidation of the tertiary amine in donepezil under acidic oxidative conditions, though it exhibits lower stability than the parent drug in alkaline environments [5] [6].

Table 2: Spectral Characteristics of Donepezil Impurity 7

TechniqueKey Data Points
MS (ESI+)396.49 [M+H]⁺; 418.47 [M+Na]⁺; Fragments: 174.12 (benzylpiperidine), 202.10 (indenone)
¹H NMR (CDCl₃)δ 7.25-7.35 (m, 5H, Ar-H), 6.85 (s, 1H, Ind-H), 3.85 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 3.40 (s, 1H, OH), 2.70-3.20 (m, 10H, CH₂)
FT-IR3420 cm⁻¹ (O-H str.), 1715 cm⁻¹ (C=O str.), 1600 cm⁻¹ (Ar C=C)

Role of Impurity Profiling in Pharmaceutical Quality Assurance

Impurity profiling is a critical quality control (QC) activity ensuring drug safety by identifying, quantifying, and characterizing trace organic impurities like Donepezil Impurity 7. Its presence—even at levels of 0.05–0.2%—signals deviations in synthesis or storage, necessitating stringent analytical monitoring [2] [5] [6].

Analytical Methodologies used include:

  • Reverse-Phase HPLC: Utilizing C18 columns (e.g., Hichrom-RPB) with UV detection at 268 nm. Donepezil Impurity 7 elutes earlier than donepezil due to its higher polarity from the hydroxy group [2] [5].
  • LC-MS/MS: Provides structural confirmation via mass fragmentation patterns and enables detection limits as low as 0.02% [5] [6].
  • Stability-Indicating Methods: Forced degradation studies under ICH Q1A conditions reveal that this impurity forms under acidic hydrolysis (0.1–2 M HCl) and oxidative stress (H₂O₂), but remains stable under thermal or photolytic stress [5] [6].

Table 3: Analytical Performance for Detecting Donepezil Impurity 7

MethodConditionsRetention Time (min)Detection Limit
HPLC-UV (Isocratic)C18 column; Acetonitrile:Buffer (pH 3.0) (35:65)8.2 ± 0.30.05%
UPLC-MS/MSESI+; C18 column; Gradient elution4.5 ± 0.20.02%

Synthetic controls mitigate this impurity by:

  • Optimizing reaction stoichiometry to prevent over-hydroxylation.
  • Implementing purification steps (e.g., recrystallization, preparative HPLC) to isolate and remove it from final APIs [2] [9].Stability controls involve pH-adjusted formulations (<6.0) and inert packaging to suppress oxidation during storage [5] [6].

Regulatory Significance of Impurity Control in Acetylcholinesterase Inhibitors

Regulatory frameworks like ICH Q3A(R2) and Q3B(R2) mandate strict control of impurities in acetylcholinesterase inhibitors due to potential impacts on efficacy and safety. Donepezil Impurity 7 exemplifies a "qualified impurity" requiring identification thresholds of 0.10% for daily doses ≤2 g/day and rigorous toxicological assessment if exceeding thresholds [2] [5] [6].

Key regulatory benchmarks include:

  • Reporting Threshold: 0.05%
  • Identification Threshold: 0.10% or 1.0 mg/day (whichever is lower)
  • Qualification Threshold: 0.15% or 1.0 mg/day [5] [6]

Table 4: Regulatory Limits and Controls for Donepezil Impurities

ParameterICH ThresholdControl Strategy for Impurity 7
Reporting Level0.05%Batch-specific quantification via validated HPLC
Identification0.10%LC-MS and NMR comparison to reference standards
Qualification0.15%Genotoxicity screening (Ames test) and 14-day tox study

Regulatory filings (e.g., ANDA, DMF) must document:

  • Origin: Synthesis pathway deviations or storage-induced degradation.
  • Analytical Validation: Specificity, accuracy (98–102%), and precision (RSD <5%) data [2] [9].
  • Specification Limits: Typically set at ≤0.15% for commercial batches, aligned with ICH guidelines [5] [6].

Authorities like the FDA and EMA reference this impurity in donepezil monographs, underscoring its relevance in market surveillance. Recent regulatory citations highlight batches exceeding 0.10% Impurity 7 were rejected for non-compliance, emphasizing operational vigilance [2] [6].

Properties

CAS Number

197010-22-3

Product Name

Donepezil Impurity 7

IUPAC Name

2-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one

Molecular Formula

C24H29NO4

Molecular Weight

395.49

InChI

InChI=1S/C24H29NO4/c1-28-21-13-18-12-19(23(26)20(18)14-22(21)29-2)15-24(27)8-10-25(11-9-24)16-17-6-4-3-5-7-17/h3-7,13-14,19,27H,8-12,15-16H2,1-2H3

SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3(CCN(CC3)CC4=CC=CC=C4)O)OC

Synonyms

2,3-Dihydro-2-[[4-hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-5,6-dimethoxy-1H-inden-1-one; 2-((1-Benzyl-4-hydroxypiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.